

Independent Validation of Tram-34's Effects on Cell Signaling: A Comparative Guide

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Compound of Interest

Compound Name: *Tram-34*

Cat. No.: *B1682451*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tram-34**, a widely used inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, with other key alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate pharmacological tool for research and drug development.

Comparative Analysis of KCa3.1 Inhibitors

Tram-34 is a potent and selective blocker of the KCa3.1 channel, also known as IKCa1 or KCNN4.[1][2] This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells, fibroblasts, and cancer cells.[3] Its involvement in cellular processes such as activation, migration, and proliferation makes it an attractive therapeutic target.[3] This section compares the key characteristics of **Tram-34** with its main alternatives, Senicapoc and NS6180.

Table 1: Potency and Selectivity of KCa3.1 Inhibitors

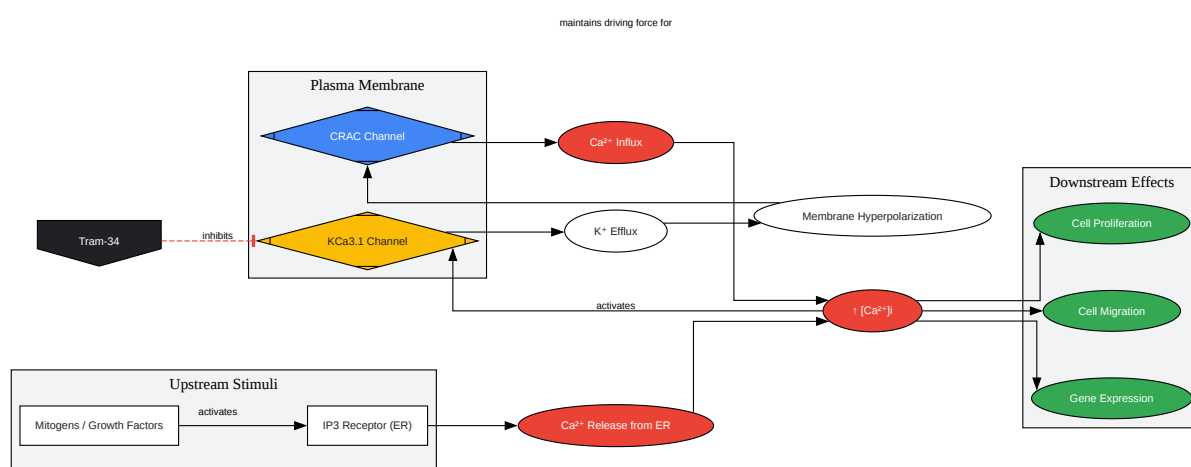
Compound	Target	Potency (IC ₅₀ / K _d)	Selectivity	Key Features
Tram-34	KCa3.1 (IKCa1)	K _d : 20 nM[1][2]	200- to 1500-fold selective over other ion channels (e.g., KV, BKCa, SKCa, Na ⁺ , CRAC, Cl ⁻)[1]	Superior safety profile to clotrimazole; does not block cytochrome P450 at low concentrations. [1]
Senicapoc (ICA-17043)	KCa3.1	IC ₅₀ : 11 nM[3]	High selectivity for KCa3.1.[3]	Orally bioavailable with a long half-life in humans (12.8 days), but shorter in rodents (~1 h).[3]
NS6180	KCa3.1	IC ₅₀ : 9 nM[3]	High selectivity, with a slightly different profile than Tram-34.[3]	Novel benzothiazinone scaffold, but binds to the same site in the channel pore as Tram-34 and Senicapoc.[3]
Clotrimazole	KCa3.1	IC ₅₀ : 70-250 nM[3]	Also potently blocks cytochrome P450 enzymes. [3]	Early, less selective KCa3.1 inhibitor; its use is limited by off-target effects on P450 enzymes. [3]

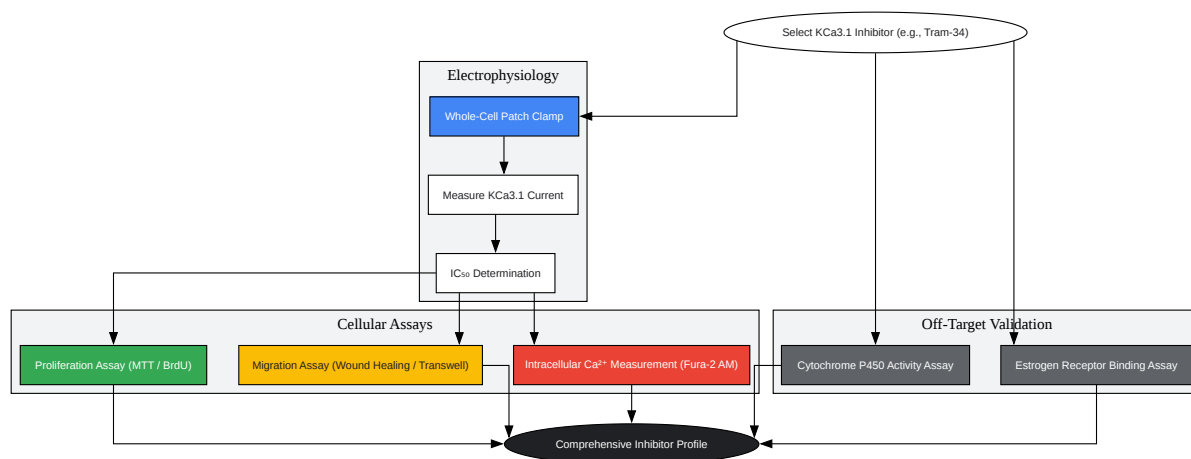
Table 2: Reported Cellular Effects and Off-Target Profile

Compound	Cellular Effects (Examples)	Off-Target Effects / Anomalous Findings
Tram-34	<ul style="list-style-type: none">- Inhibits T-lymphocyte activation.[1]- Suppresses proliferation of various cancer cells (e.g., prostate, endometrial) by causing G1 cell cycle arrest.[1]- Reduces migration and invasion of some cancer cells.	<ul style="list-style-type: none">- Can inhibit cytochrome P450 isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) at micromolar concentrations.[4][5] - May activate estrogen receptors, leading to a biphasic effect on breast cancer cell proliferation (stimulation at low μM, inhibition at high μM).[6][7]- Unexpectedly stimulated migration and invasion in pancreatic cancer cells in one study.[8][9]- Can inhibit nonselective cation channels.[10]- May increase intracellular Ca^{2+} in some cell types.[8][9]
Senicapoc	<ul style="list-style-type: none">- Reduces erythrocyte dehydration in sickle cell disease.[3]- Overcomes EGFR-TKI resistance in non-small cell lung cancer by inducing apoptosis.[11]	<ul style="list-style-type: none">- Likely shares the same binding site as Tram-34, suggesting potential for similar off-target effects, though less studied.[3]
NS6180	<ul style="list-style-type: none">- Primarily used as a pharmacological tool for in vitro studies.[3]	<ul style="list-style-type: none">- Binds to the same pore region as Tram-34, indicating a similar mechanism of channel blockade.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the KCa3.1 channel in cell signaling and a typical workflow for validating the effects of an inhibitor like **Tram-34**.





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